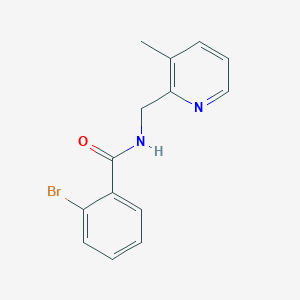
(2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid is a synthetic organic compound with a unique structure that includes a fluorine atom, a hydroxy group, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of fluorinated pyridines and organoboron reagents in Suzuki–Miyaura coupling reactions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate, with the reactions carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization, distillation, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its unique structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Wirkmechanismus
The mechanism of action of (2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and hydroxy group play crucial roles in its binding affinity and specificity. The compound may act by inhibiting enzymes or modulating receptor activity, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
This compound: Similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both fluorine and hydroxy groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H16FNO4 |
|---|---|
Molekulargewicht |
233.24 g/mol |
IUPAC-Name |
(2S,4R)-4-fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,5-13)4-12-7(9(15)16)3-6(11)8(12)14/h6-7,13H,3-5H2,1-2H3,(H,15,16)/t6-,7+/m1/s1 |
InChI-Schlüssel |
WJLRYHOUHBPBMV-RQJHMYQMSA-N |
Isomerische SMILES |
CC(C)(CN1[C@@H](C[C@H](C1=O)F)C(=O)O)CO |
Kanonische SMILES |
CC(C)(CN1C(CC(C1=O)F)C(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



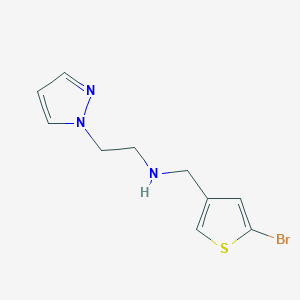

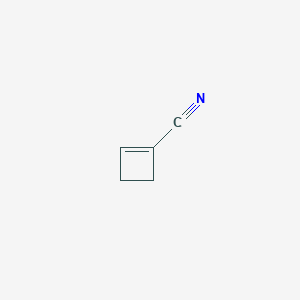


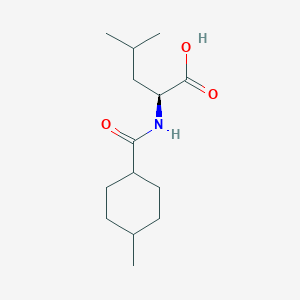
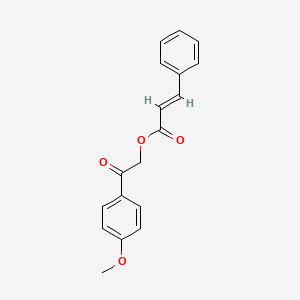


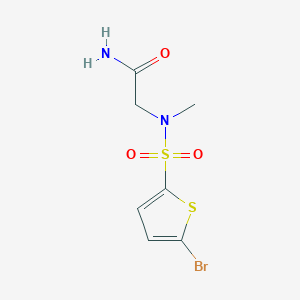
![6'-Fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14909521.png)

